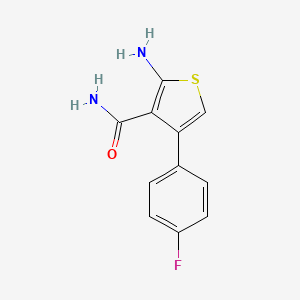

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDMDDYIUDQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588588 | |

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-24-7 | |

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide via the Gewald Reaction

Introduction: The Strategic Importance of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide in Modern Drug Discovery

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds.[1] Its incorporation into molecular designs can impart a wide range of pharmacological activities, including but not limited to, antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1][2] The thiophene ring, acting as a bioisosteric replacement for a phenyl group, is a key feature in many approved drugs and investigational candidates.[2] The subject of this guide, this compound, is a prime example of a highly functionalized 2-aminothiophene derivative with significant potential in drug development programs. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the amino and carboxamide moieties provide crucial hydrogen bonding capabilities and synthetic handles for further molecular elaboration.

The Gewald reaction, a one-pot, multi-component reaction, stands as the most efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][3] This guide provides an in-depth technical overview of the synthesis of this compound using this elegant and powerful transformation, tailored for researchers, scientists, and professionals in the field of drug development.

Mechanistic Insights: A Stepwise Elucidation of the Gewald Reaction

The Gewald reaction is a classic example of a multi-component condensation reaction, bringing together a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to form a 2-aminothiophene.[4][5] The generally accepted mechanism proceeds through three key stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone and the active methylene nitrile.[5] In the synthesis of our target molecule, 4'-fluoroacetophenone reacts with 2-cyanoacetamide. The basic catalyst, typically a secondary amine like morpholine or a tertiary amine such as triethylamine, deprotonates the α-carbon of 2-cyanoacetamide, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4'-fluoroacetophenone. Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated nitrile intermediate, (Z)-2-cyano-3-(4-fluorophenyl)but-2-enamide.

-

Sulfur Addition: Elemental sulfur (S₈) then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates. The base is understood to facilitate the opening of the S₈ ring and the subsequent nucleophilic attack of the sulfur species onto the β-carbon of the unsaturated nitrile.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the carbon of the nitrile group. This is followed by a tautomerization of the resulting imine to the more stable enamine, leading to the aromatic 2-aminothiophene ring of the final product.

// Reactants ketone [label="4'-Fluoroacetophenone"]; nitrile [label="2-Cyanoacetamide"]; sulfur [label="Elemental Sulfur (S₈)"]; base [label="Base (e.g., Morpholine)"];

// Intermediates intermediate1 [label="Knoevenagel-Cope Condensation\n(α,β-Unsaturated Nitrile)"]; intermediate2 [label="Sulfur Adduct"]; intermediate3 [label="Cyclized Intermediate"];

// Product product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Flow ketone -> intermediate1; nitrile -> intermediate1; base -> intermediate1 [label="catalyst"]; intermediate1 -> intermediate2; sulfur -> intermediate2; base -> intermediate2 [label="catalyst"]; intermediate2 -> intermediate3 [label="Intramolecular Cyclization"]; intermediate3 -> product [label="Tautomerization"]; } Caption: The multi-step mechanism of the Gewald reaction.

Experimental Protocol: A Validated Approach to Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 | 10 | 1.38 g |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 10 | 0.84 g |

| Elemental Sulfur | S₈ | 256.52 | 10 | 0.32 g (as S) |

| Morpholine | C₄H₉NO | 87.12 | 2 | 0.17 mL |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 20 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Hexane | C₆H₁₄ | 86.18 | - | For extraction |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone (1.38 g, 10 mmol), 2-cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by the addition of morpholine (0.17 mL, 2 mmol) as the catalyst.

-

Reaction Execution: The reaction mixture is stirred and heated to a gentle reflux (approximately 78-80 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is treated with 50 mL of deionized water and stirred for 30 minutes. The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.

// Steps setup [label="1. Reaction Setup\n(Ketone, Nitrile, Sulfur)"]; addition [label="2. Add Solvent and Catalyst\n(Ethanol, Morpholine)"]; reaction [label="3. Heat to Reflux\n(4-6 hours, Monitor by TLC)"]; workup [label="4. Cool and Remove Solvent"]; isolation [label="5. Precipitate with Water and Filter"]; purification [label="6. Purify by Recrystallization or Chromatography"]; product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow setup -> addition; addition -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> product; } Caption: A streamlined workflow for the synthesis of the target compound.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents are pure and anhydrous. The reaction is sensitive to water, which can be a byproduct of the Knoevenagel condensation.[6] The reaction time and temperature can also be optimized.

-

Side Reactions: The formation of a dark, tarry mixture may indicate polymerization or the formation of complex polysulfides, often due to excessive heat.[6] Careful temperature control is crucial. Dimerization of the α,β-unsaturated nitrile is another potential side reaction that can be minimized by optimizing the reaction temperature and the rate of reagent addition.[6]

-

Alternative Catalysts and Solvents: While morpholine and ethanol are commonly used, other bases like triethylamine or piperidine, and solvents such as methanol or DMF can also be employed and may offer advantages for specific substrates.[7]

Conclusion: A Robust and Adaptable Synthetic Route

The Gewald reaction provides a highly efficient and straightforward pathway to the synthesis of this compound. Its operational simplicity, use of readily available starting materials, and amenability to scale-up make it an invaluable tool for medicinal chemists and drug development professionals.[1] By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably access this important heterocyclic building block for the advancement of their discovery programs.

References

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link].

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link].

-

Gewald Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link].

-

Gewald reaction - Wikipedia. Wikipedia. Available at: [Link].

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. International Journal of Pharmacy and Biological Sciences. Available at: [Link].

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. National Center for Biotechnology Information. Available at: [Link].

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Semantic Scholar. Available at: [Link].

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link].

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents. Google Patents.

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link].

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. MDPI. Available at: [Link].

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals. Available at: [Link].

-

(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. ResearchGate. Available at: [Link].

Sources

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

"2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide" CAS number 61019-24-7 properties

An In-depth Technical Guide to 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide (CAS: 61019-24-7)

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

This compound, identified by its CAS number 61019-24-7, is a heterocyclic compound that has garnered significant attention within the scientific community. It belongs to the 2-aminothiophene (2-AT) class, which is widely recognized as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] The structure, featuring a central thiophene ring decorated with an amino group, a carboxamide, and a 4-fluorophenyl moiety, makes it an exceptionally valuable and versatile building block for the synthesis of more complex, biologically active molecules.[1] Researchers in drug discovery have successfully utilized the 2-aminothiophene core to develop compounds with antiproliferative, antiviral, antibacterial, and antifungal properties.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and therapeutic potential, designed to empower researchers in their pursuit of novel therapeutic agents.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 61019-24-7 | [1][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₉FN₂OS | [1][3] |

| Molecular Weight | 236.27 g/mol | [1][3] |

| Purity (Typical) | ≥95% - 97% | [3][4] |

| SMILES Code | O=C(C1=C(N)SC=C1C2=CC=C(F)C=C2)N | [5] |

| InChI Key | BNMMAPVYSBTVRO-UHFFFAOYSA-N | [6] |

Synthesis and Reaction Mechanism: The Gewald Reaction

The primary and most efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction .[1][7][8] This one-pot synthesis is renowned for its operational simplicity and the accessibility of its starting materials, making it a cornerstone of thiophene chemistry.[2][8][9]

The reaction involves the condensation of three key components:

-

A carbonyl compound (a ketone or aldehyde).

-

An active methylene nitrile (such as cyanoacetamide or an α-cyanoester).

-

Elemental sulfur .

The process is typically facilitated by a basic catalyst, such as an amine (e.g., morpholine, piperidine, or triethylamine), in a suitable solvent like ethanol or dimethylformamide (DMF).[7][10]

Elucidated Reaction Mechanism

Decades after its discovery, the mechanism of the Gewald reaction was clarified, largely through computational studies.[2][9] It is not a simple linear process but a sequence of dynamic equilibria culminating in the formation of the stable aromatic thiophene ring.[11]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7][9]

-

Sulfur Addition (Thiolation): The α,β-unsaturated intermediate undergoes a Michael addition with sulfur. The exact mechanism of sulfur transfer from the stable S₈ crown is complex but is believed to involve nucleophilic attack by the deprotonated intermediate to open the sulfur ring.[2][9]

-

Cyclization & Aromatization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and elimination of water leads to the formation of the highly stable, aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the entire reaction.[9][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 61019-24-7 | this compound - Moldb [moldb.com]

- 4. This compound [cymitquimica.com]

- 5. 61019-24-7|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectral Analysis of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

This in-depth guide provides a comprehensive analysis of the spectral data for 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide (CAS: 61019-24-7), a heterocyclic compound with significant potential in medicinal chemistry.[1] As a privileged scaffold, 2-aminothiophenes are foundational in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers in drug discovery and development. This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in authoritative principles.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. For this compound, a multi-technique spectroscopic approach is essential for unambiguous characterization. The inherent asymmetry and diverse functional groups within the molecule give rise to a rich and informative set of spectral data.

Below is a diagram illustrating the molecular structure of the target compound, which will serve as a reference for the subsequent spectral interpretations.

Caption: Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. [3]The choice of DMSO-d₆ is strategic, as it can solubilize the compound and allow for the observation of exchangeable protons (NH₂).

-

Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set to approximately 12-15 ppm.

-

Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio. [4]4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence.

-

Spectral Width: Set to approximately 220-240 ppm.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak. [3]

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 - 7.9 | Multiplet | 2H | Ar-H (ortho to F) | Deshielded due to proximity to the electron-withdrawing fluorine and thiophene ring. |

| ~7.2 - 7.4 | Multiplet | 2H | Ar-H (meta to F) | Shielded relative to the ortho protons. |

| ~7.0 | Singlet | 1H | Thiophene-H | The lone proton on the thiophene ring. |

| ~6.8 | Broad Singlet | 2H | -NH₂ (amino) | Exchangeable protons, often broad. |

| ~7.5 & ~7.3 | Broad Singlets | 2H | -CONH₂ (amide) | Two distinct signals for the amide protons due to restricted rotation around the C-N bond. |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (amide) | Characteristic chemical shift for a carbonyl carbon in an amide. |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (aromatic) | The carbon directly attached to fluorine will show a large one-bond coupling constant. |

| ~150 | C-NH₂ (thiophene) | Deshielded due to the attached electron-donating amino group. |

| ~130 (d, ²JCF ≈ 8 Hz) | C-Ar (ortho to F) | Two-bond coupling to fluorine. |

| ~128 | C-Ar (ipso) | The carbon of the phenyl ring attached to the thiophene. |

| ~116 (d, ³JCF ≈ 21 Hz) | C-Ar (meta to F) | Three-bond coupling to fluorine. |

| ~115 | C-H (thiophene) | The protonated carbon of the thiophene ring. |

| ~110 | C-CONH₂ (thiophene) | The carbon bearing the carboxamide group. |

| ~105 | C-Ar (thiophene) | The carbon of the thiophene ring attached to the phenyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its primary amine, primary amide, and aromatic moieties.

Experimental Protocol: IR

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a translucent pellet. [3]2. Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Spectrum Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

Average 16-32 scans to improve the signal-to-noise ratio. [3]

-

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450 - 3300 | Medium, Sharp | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretching [5][6] |

| 3350 - 3180 | Medium, Broad | Primary Amide (-CONH₂) | N-H Stretching |

| ~3050 | Weak | Aromatic C-H | C-H Stretching |

| ~1660 | Strong | Primary Amide (-CONH₂) | C=O Stretching (Amide I band) [7][8] |

| ~1620 | Medium | Primary Amine (-NH₂) & Amide | N-H Bending [5][8] |

| ~1590, ~1490 | Medium | Aromatic Ring | C=C Stretching |

| ~1250 | Strong | Aryl-F | C-F Stretching |

| ~1160 | Medium | Aromatic C-N | C-N Stretching [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.

Experimental Protocol: MS

-

Sample Preparation:

-

For Electrospray Ionization (ESI-MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and introduce it into the ion source. [3] * For Electron Impact (EI-MS): Introduce a small amount of the volatile sample directly into the ion source. [3]2. Instrumentation: A mass spectrometer with an appropriate ionization source (ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Mass Spectrometry Data (Predicted)

-

Molecular Ion (M⁺): The molecular weight of C₁₁H₉FN₂OS is 236.27 g/mol . [1]Therefore, the molecular ion peak is expected at m/z = 236. A prominent [M+H]⁺ peak at m/z = 237 would be expected in ESI-MS.

-

Major Fragmentation Pathways: The fragmentation of thiophene derivatives can be complex. [9][10]Key predicted fragments for this compound are shown below.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. The predicted spectral data, based on established principles and data from related compounds, offer a robust framework for researchers to interpret their experimental results. This comprehensive spectroscopic fingerprint is critical for ensuring the identity and purity of this versatile building block in the pursuit of novel therapeutic agents.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem. (n.d.).

- A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives - Benchchem. (n.d.).

- Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene - Benchchem. (n.d.).

- This compound - Benchchem. (n.d.).

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. (n.d.).

- Infrared Spectroscopy - CDN. (n.d.).

- Study of thiophene inner shell photofragmentation (Journal Article) | ETDEWEB - OSTI.GOV. (2007).

- IR: amines. (n.d.).

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020).

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of thiophene inner shell photofragmentation (Journal Article) | ETDEWEB [osti.gov]

Navigating the Solubility Landscape of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Preclinical Research

In the intricate journey of drug discovery and development, the intrinsic property of solubility is a paramount determinant of a compound's ultimate success or failure. It is a fundamental physicochemical characteristic that dictates bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[1][2] Poor aqueous solubility, a common hurdle for many novel chemical entities, can lead to erratic absorption, suboptimal therapeutic exposure, and costly late-stage development failures. This guide provides an in-depth examination of the solubility profile of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide , a heterocyclic compound of interest in medicinal chemistry, offering both predictive insights and robust experimental protocols for its accurate determination.

Molecular Architecture and Predicted Solubility Behavior

A foundational principle in solubility science is the adage "like dissolves like," which underscores the relationship between the polarity of a solute and a solvent.[3][4] An analysis of the molecular structure of this compound provides critical clues to its anticipated behavior in various common laboratory solvents.

Chemical Structure:

-

Core: A thiophene ring, which is an aromatic heterocycle, contributing a degree of non-polar character.

-

Key Functional Groups:

-

Primary Amine (-NH2): A polar group capable of acting as both a hydrogen bond donor and acceptor.[5][6]

-

Carboxamide (-CONH2): Another polar group that can participate in hydrogen bonding as both a donor and acceptor.[7]

-

Fluorophenyl group (-C6H4F): The phenyl ring is largely non-polar and hydrophobic, while the fluorine atom adds electronegativity and can subtly influence intermolecular interactions.

-

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and carboxamide groups suggests the potential for hydrogen bonding with protic solvents.[5][7] However, the bulky and non-polar fluorophenyl and thiophene moieties will likely limit aqueous solubility. We can predict low to moderate solubility in these solvents. The solubility in alcohols like ethanol and methanol is expected to be higher than in water due to their lower polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have significant polar character. It is highly probable that this compound will exhibit good solubility in these solvents, which can effectively solvate both the polar and non-polar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amine and carboxamide functional groups, the compound is expected to have very poor solubility in non-polar solvents.[3][4] The non-polar interactions offered by these solvents would be insufficient to overcome the strong intermolecular forces (hydrogen bonding) between the solute molecules.

The interplay between these functional groups and the overall molecular structure is visually represented in the following diagram.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The Shake-Flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[8][9][10] This protocol outlines the necessary steps for its execution, followed by quantification using High-Performance Liquid Chromatography (HPLC), a precise and robust analytical technique.[2][11]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile, Hexane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the sequential steps of the shake-flask protocol for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.[9][10]

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the samples for 24 to 48 hours. This extended period is crucial for the system to reach thermodynamic equilibrium.[8][12]

-

Phase Separation: After the incubation period, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent post-sampling dissolution, which would lead to an overestimation of solubility.[13]

-

Quantification (HPLC):

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[11]

-

Sample Analysis: Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This final value represents the solubility of the compound in that specific solvent at the tested temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison across different solvents. This allows researchers to quickly identify suitable solvents for various applications, from in-vitro assays to formulation development.[1]

Table 1: Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (µg/mL) | Solubility (mM) | Qualitative Assessment |

| Water | 80.1 | 10.2 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| PBS (pH 7.4) | ~80 | ~10.2 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Ethanol | 24.5 | 5.2 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Methanol | 32.7 | 6.6 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Acetonitrile | 37.5 | 5.8 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| DMSO | 46.7 | 7.2 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Hexane | 1.9 | 0.1 | [Experimental Value] | [Calculated Value] | e.g., Insoluble |

Note: This table serves as a template for recording experimentally determined values. Qualitative assessments should be based on standard pharmacopeial definitions.

Conclusion and Implications for Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in its progression as a potential therapeutic agent. The predictive analysis suggests a preference for polar aprotic solvents, while the detailed experimental protocol provides a robust framework for obtaining precise, quantitative data. This information is indispensable for:

-

Assay Development: Ensuring the compound remains in solution during in-vitro biological screening to generate reliable structure-activity relationship (SAR) data.[2]

-

Formulation Science: Guiding the selection of appropriate excipients and vehicle systems for in-vivo studies to ensure adequate bioavailability.[1]

-

Computational Modeling: Providing empirical data to refine and validate in-silico solubility prediction models.[14][15]

By systematically characterizing its solubility, researchers can de-risk the development pathway and make informed decisions, ultimately accelerating the journey from a promising molecule to a potential medicine.

References

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

-

How do functional groups affect solubility in organic compounds? TutorChase. [Link]

-

Functional Groups: Definition and Importance. Solubility of Things. [Link]

-

How do functional groups influence solubility class 11 chemistry CBSE. Vedantu. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone - YouTube. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. ACS Publications. [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. [Link]

-

Solubility of organic compounds. Khan Academy. [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2021, March 23). PubMed Central. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tutorchase.com [tutorchase.com]

- 4. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. scielo.br [scielo.br]

- 13. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminothiophene Derivatives

Introduction: The Versatility of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] Its synthetic accessibility, most notably through the robust and highly adaptable Gewald reaction, has made it a focal point for drug discovery efforts.[2] This guide provides an in-depth technical exploration of the multifaceted mechanisms of action of 2-aminothiophene derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

I. Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[2][3]

A. Kinase Inhibition: Targeting Aberrant Cell Signaling

A prominent mechanism of action for many 2-aminothiophene-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

Dual targeting of EGFR and HER2 is a validated strategy in cancer therapy, particularly in non-small cell lung cancer.[4] Certain 2-aminothiophene derivatives have emerged as potent inhibitors of these receptor tyrosine kinases. These compounds typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[4]

Key Molecular Interactions: Molecular docking and crystallography studies have revealed that these inhibitors often form hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793 in EGFR.[4] The thiophene core acts as a bioisostere of the phenyl group found in many established kinase inhibitors, while substitutions on the 2-amino group and other positions of the thiophene ring can be tailored to enhance binding affinity and selectivity.[4]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a hydrogen bond donor/acceptor system is crucial for interaction with the kinase hinge region.

-

Hydrophobic substituents can occupy the hydrophobic pocket near the gatekeeper residue, enhancing potency.

-

Introduction of a Michael acceptor group can lead to irreversible covalent inhibition by targeting a cysteine residue (e.g., Cys797 in EGFR), a strategy employed by second-generation EGFR inhibitors like afatinib.[4]

The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Thiophene-based compounds have been developed as highly selective PI3K inhibitors.[5]

Mechanism of Inhibition: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage abrogates the recruitment and activation of Akt, leading to the inhibition of downstream pro-survival signals.[5]

Causality in Experimental Design: The rationale for targeting the PI3K/Akt pathway stems from its frequent mutation and overactivation in a wide range of human cancers. By designing molecules that specifically inhibit PI3K, researchers aim to cut off a critical survival pathway for cancer cells, leading to apoptosis and reduced proliferation.

B. Disruption of Microtubule Dynamics: Inhibiting Cell Division

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[6] Several 2-aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in the category of microtubule-destabilizing agents.[6][7]

Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin.[6][8] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [9][10][11]

This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules.

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 4 mg/mL) in a GTP-supplemented buffer on ice.

-

Prepare serial dilutions of the 2-aminothiophene derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the tubulin solution to each well.

-

Add the test compound dilutions to the respective wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC50 value for inhibition of tubulin polymerization.

-

Caption: NRF2 activation pathway by 2-aminothiophene derivatives.

III. Antimicrobial Mechanism of Action: Combating Bacterial Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Aminothiophene derivatives have shown promising activity against a range of bacteria, including drug-resistant strains. [12][13]

A. Disruption of Bacterial Cell Membrane Integrity

One of the primary antimicrobial mechanisms of certain 2-aminothiophene derivatives is the disruption of the bacterial cell membrane. [14][12]This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. [14][12]

B. Inhibition of Key Bacterial Enzymes and Processes

Beyond membrane disruption, these compounds can target specific bacterial processes:

-

Inhibition of FtsZ Polymerization: In Gram-positive bacteria, some thiophene derivatives have been shown to inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division. This leads to a failure in septum formation and subsequent cell death. [13]* Efflux Pump Inhibition: In some cases, 2-aminothiophene derivatives may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring the efficacy of existing drugs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13] This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Grow a bacterial culture to a specific optical density.

-

Dilute the culture to a standardized concentration.

-

-

Preparation of Compound Dilutions:

-

Prepare a serial dilution of the 2-aminothiophene derivative in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

-

IV. Conclusion and Future Perspectives

The 2-aminothiophene scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. Their ability to interact with diverse biological targets, including kinases, tubulin, and key regulators of the inflammatory and microbial response, underscores their therapeutic potential. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives for specific targets, as well as exploring novel mechanisms of action. The continued application of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly lead to the discovery of new and improved 2-aminothiophene-based drugs for the treatment of cancer, inflammatory diseases, and infectious diseases.

References

-

Bozorov, K., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 568-580. [Link]

-

Zhang, D., Li, S., & Xu, W. (2021). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 26(17), 5163. [Link]

-

Padiya, R., & Banerjee, S. K. (2013). Molecular mechanisms of Keap1/Nrf2/ARE pathway activation by polyphenols. Pharmaceuticals, 6(11), 1329-1349. [Link]

-

He, F., Ru, X., & Wen, T. (2020). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Signal Transduction and Targeted Therapy, 5(1), 1-11. [Link]

-

Gil-Lamaignere, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1369677. [Link]

-

Fang, Z., et al. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 11(48), 30256-30263. [Link]

-

AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472-1493. [Link]

-

Barlaam, B., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(11), 818-822. [Link]

-

Liou, J. P., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem, 6(5), 834-840. [Link]

-

Itoh, K., et al. (2004). Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles. Free Radical Biology and Medicine, 36(10), 1208-1213. [Link]

-

Aguiar, A. C. V. D., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 83, 1143-1150. [Link]

-

Forero, J. S. B., de Carvalho, E. M., Jones Junior, J., & da Silva, F. M. (2011). A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Heteroletters, 1(4), 213-218. [Link]

-

Rodrigues, K. A., et al. (2023). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Molecules, 28(14), 5364. [Link]

-

Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]

-

Thiem, A., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3749. [Link]

-

Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 209. [Link]

-

de Aguiar, A. C. V., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules, 23(12), 3121. [Link]

-

Canning, P., et al. (2015). Structural basis of Keap1 interactions with Nrf2. Free Radical Biology and Medicine, 88, 101-107. [Link]

-

Singh, P., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of Biological Chemistry, 289(41), 28318-28329. [Link]

-

Gauthier, C., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Molecules, 28(2), 604. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

-

Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]

-

Al-Salahi, R., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Tran, K. T., et al. (2016). Peptide inhibitors of the Keap1–Nrf2 protein–protein interaction with improved binding and cellular activity. Organic & Biomolecular Chemistry, 14(43), 10245-10255. [Link]

-

Wang, Y., et al. (2009). Molecular Modeling and Design of Arylthioindole Derivatives as Tubulin Inhibitors. Chinese Journal of Chemical Physics, 22(5), 499-506. [Link]

-

Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry, 16(11), 841-857. [Link]

-

ResearchGate. (n.d.). Crystallographic structure of EGFR (PDB code: 2GS2, all images were carried out using PyMol).. ResearchGate. [Link]

-

da Silva, A. C. G., et al. (2023). Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. Anti-Cancer Agents in Medicinal Chemistry, 23(12), 1435-1444. [Link]

-

Abed, D. A., et al. (2015). Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. Acta Pharmaceutica Sinica B, 5(4), 285-299. [Link]

-

ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. ResearchGate. [Link]

-

Pop, R., et al. (2023). Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. International Journal of Molecular Sciences, 24(15), 12285. [Link]

-

Cruz-Jimenez, G., et al. (2022). Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. Journal of Fungi, 8(3), 253. [Link]

-

Tomorowicz, Ł., et al. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl- N-(1 H-benzo[ d]imidazol- -... International Journal of Molecular Sciences, 21(8), 2924. [Link]

-

Anton, C., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 24(13), 10899. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide as a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, elucidate its reactivity, and explore its applications in the development of novel therapeutic agents. This document is intended to serve as a practical resource, offering detailed experimental protocols, mechanistic insights, and a curated selection of references to support further research and development efforts.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The inherent electronic properties of the thiophene ring, combined with the nucleophilic and hydrogen-bonding capabilities of the amino and carboxamide groups, make it a highly versatile synthon for the construction of diverse molecular architectures.

The subject of this guide, this compound, incorporates an additional key feature: a 4-fluorophenyl group. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form hydrogen bonds. Its incorporation can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

Synthesis of this compound

The most prominent and efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction offers a convergent and atom-economical approach to constructing the polysubstituted 2-aminothiophene core.

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

The generally accepted mechanism proceeds through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Fluorophenylacetone

-

2-Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol (or another suitable solvent like DMF)

Procedure:

-

To a stirred solution of 4-fluorophenylacetone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add morpholine (0.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation:

-

Expected Yield: 70-90%

-

Appearance: Off-white to pale yellow solid

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

| Parameter | Typical Value |

| Melting Point | ~200-205 °C |

| ¹H NMR (DMSO-d₆) | δ 7.2-7.4 (m, 4H, Ar-H), 7.5 (s, 2H, NH₂), 6.9 (s, 1H, Thiophene-H) |

| Molecular Formula | C₁₁H₉FN₂OS |

| Molecular Weight | 236.27 g/mol |

Reactivity and Synthetic Utility

This compound is a rich platform for further chemical modifications, owing to the distinct reactivity of its functional groups.

Reactions at the C2-Amino Group

The amino group is a potent nucleophile and can readily undergo a variety of transformations:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Cyclocondensation: This is a particularly powerful strategy. The amino group, in conjunction with the adjacent carboxamide, can react with 1,3-dielectrophiles to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.

Reactions involving the C3-Carboxamide Group

The carboxamide can be modified, for example, through:

-

Dehydration: Treatment with a dehydrating agent (e.g., POCl₃, P₂O₅) to afford the corresponding nitrile.

-

Hydrolysis: Hydrolysis under acidic or basic conditions to yield the carboxylic acid.

Reactions on the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, with the C5 position being the most activated site due to the directing effects of the amino group.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the synthesis of a wide range of biologically active molecules. Derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiophene core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound can be elaborated into a more complex, drug-like molecule.

This synthetic sequence is a common strategy in the development of kinase inhibitors, such as those targeting BCR-ABL or Src kinases.

Other Therapeutic Areas

Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity

-

Anticancer and Antiproliferative Effects

-

Anti-inflammatory Properties

-

Inhibitors of Tau Aggregation (potential for Alzheimer's disease)

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward synthesis via the Gewald reaction, coupled with the rich reactivity of its functional groups, provides medicinal chemists with a powerful platform for the exploration of chemical space and the development of novel therapeutic agents. The continued investigation of this and related scaffolds is likely to yield new drug candidates with improved efficacy and safety profiles.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (2017). Synfacts, 13(07), 0684. [Link]

-

Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Retrieved from [Link]

-

Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 9), o636–o638. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

- Liang, X., Liu, X., Wang, B., Zou, F., Wang, A., Qi, S., Chen, C., Zhao, Z., Wang, W., Qi, Z., Lv, F., Hu, Z., Wang, L., Zhang, S., Liu, Q., & Liu, J. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiophene-3-Carboxamides: From Synthesis to Therapeutic Applications

Abstract: The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, the 2-aminothiophene-3-carboxamide core has emerged as a particularly fruitful template for the development of novel therapeutic agents, including potent kinase inhibitors, antimicrobial compounds, and modulators of other key biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this versatile scaffold. We will dissect the synthetic cornerstone—the Gewald reaction—elucidate the critical role of substituents at each position of the thiophene ring and the carboxamide moiety, and present case studies in major therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the 2-aminothiophene-3-carboxamide core in their discovery programs.

The 2-Aminothiophene-3-Carboxamide: A Privileged Scaffold

The 2-aminothiophene ring is a five-membered heterocyclic motif that serves as a building block for a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions make it an attractive starting point for drug design.[3] When functionalized with a carboxamide group at the C3 position, the scaffold gains an additional, highly tunable interaction point, significantly expanding its pharmacological potential. Derivatives have been successfully developed as potent inhibitors of various protein kinases, antibacterial and antifungal agents, and even show promise in treating neurodegenerative diseases and leishmaniasis.[4][5][6][7]

This guide will systematically analyze the SAR of this core, explaining the causal relationships between specific structural modifications and observed biological activity, thereby providing a rational framework for the design of next-generation therapeutics.

Synthetic Strategies: The Cornerstone Gewald Reaction

The most prevalent and efficient method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction, a one-pot, three-component condensation.[8][9][10] This reaction's versatility, mild conditions, and the ready availability of starting materials have made it a staple in medicinal chemistry.[11]

Mechanism of the Gewald Reaction

The reaction proceeds through a well-elucidated pathway.[9][12] The initial step is a Knoevenagel-Cope condensation between an active methylene nitrile (e.g., cyanoacetamide for our core) and a ketone or aldehyde, catalyzed by a base.[9][12] Elemental sulfur then adds to the resulting α,β-unsaturated nitrile intermediate. The final steps involve intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[12]

Diagram: The Gewald Reaction Pathway

Caption: Generalized mechanism of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides.

Experimental Protocol: Synthesis of a Representative 2-Aminothiophene-3-carboxamide

This protocol describes a typical Gewald synthesis under microwave irradiation, a modern modification that often improves yields and reduces reaction times.[13][14]

Objective: To synthesize 2-amino-4-phenyl-thiophene-3-carboxamide.

Materials:

-

Acetophenone (1.0 mmol)

-

Cyanoacetamide (1.0 mmol)

-

Elemental Sulfur (1.1 mmol)

-

Morpholine (0.2 mmol)

-

Ethanol (5 mL)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

-

To a 10 mL microwave synthesis vial, add acetophenone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (5 mL).

-

Add the basic catalyst, morpholine (0.2 mmol), to the suspension.

-

Seal the vial and place it in the cavity of a microwave reactor.

-

Irradiate the mixture at 100-120 °C for 15-30 minutes with magnetic stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

The precipitated product is typically collected by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2-amino-4-phenyl-thiophene-3-carboxamide.

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiophene-3-carboxamides can be systematically tuned by modifying four key positions: the C2-amino group, the C3-carboxamide, and the C4 and C5 positions of the thiophene ring.

The Core Scaffold and Key Positions

Caption: Key positions for SAR modification on the 2-aminothiophene-3-carboxamide scaffold.

SAR at the C2-Amino Position (R'')

The C2-amino group is a critical hydrogen bond donor and a key site for derivatization.

-

Unsubstituted Amine (R'' = H): An unsubstituted -NH₂ group is often essential for activity, particularly in kinase inhibition. For atypical protein kinase C (aPKC) inhibitors, replacing the amine with hydrogen (deamination) or alkylating it to -NHMe or -NMe₂ resulted in a significant loss of potency.[15] This suggests the primary amine acts as a crucial hydrogen bond donor in the kinase hinge region.

-

Acylation and Schiff Bases: In contrast, for antimicrobial applications, derivatization of the C2-amine to form Schiff bases (-N=CHR) or amides can lead to highly potent compounds.[16][17] This modification dramatically alters the electronics and sterics, allowing the molecule to target different bacterial or fungal proteins.

SAR at the C3-Carboxamide Moiety (R')

The C3-carboxamide is a cornerstone of the scaffold's activity profile, often acting as both a hydrogen bond donor and acceptor.

-

Carboxamide is Critical: The carboxamide functionality itself is frequently superior to other isosteres. In a series of JNK1 kinase inhibitors, replacing the 3-carboxamide with an ester or a cyano group led to a dramatic drop in activity, highlighting the importance of the amide's specific hydrogen bonding capabilities.[18]

-

N-Substitution (R'): The substituent on the amide nitrogen is a primary vector for modulating potency and selectivity.

-

N-Aryl Substitution: Attaching substituted phenyl rings is a common strategy. For VEGFR-2 inhibitors, specific substitution patterns on an N-benzylphenyl moiety were critical for achieving high potency.[19]

-

N-Alkyl/Cycloalkyl Substitution: Simple alkyl or cycloalkyl groups can also be effective, often improving pharmacokinetic properties.

-

SAR at the C4 and C5 Positions (R¹ and R²)

These positions offer the greatest scope for structural diversity, profoundly influencing the molecule's overall shape, solubility, and target engagement.

-

Aryl Substituents: Placing an aryl group at C4 is a common feature in kinase inhibitors. The substitution pattern on this aryl ring is critical. For JNK1 inhibitors with a C4-phenyl ring, chlorine substitution was well-tolerated at the 2- or 3-positions but led to a significant loss of activity at the 4-position.[18]

-

Fused Rings: R¹ and R² can be part of a fused carbocyclic ring, such as in 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. This rigidifies the structure and is a common motif in compounds with antimicrobial activity.[17][20]

-

Electron-Rich Core: The thiophene ring itself is an electron-rich heterocycle, which can be important for activity. Replacing the thiophene core with electron-deficient heterocycles like pyrazole or isoxazole abolished aPKC inhibitory activity, suggesting that π-stacking or other electronic interactions with the target protein are important.[15]

Case Studies: SAR in Specific Therapeutic Areas

As Kinase Inhibitors

2-aminothiophene-3-carboxamides are highly effective scaffolds for kinase inhibitors, often targeting the ATP-binding site.[21]

Case Study: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for thiophene carboxamide inhibitors.

A study on ortho-amino thiophene carboxamides identified potent VEGFR-2 inhibitors for treating hepatocellular carcinoma.[19] The SAR exploration revealed that a C4-aryl group and a complex N-arylacetamide at the C3-carboxamide were crucial.

| Compound ID | C4-Substituent (R¹) | C3-CONHR' Substituent | VEGFR-2 IC₅₀ (µM)[19] |

| Sorafenib | (Reference Drug) | - | 0.09 |

| Compd. 5 | 4-Methoxyphenyl | N-(4-((phenylamino)carbonyl)phenyl) | 0.59 |

| Compd. 21 | 4-Methoxyphenyl | N-(4-((4-bromophenylamino)carbonyl)phenyl) | 1.29 |

Key Insights:

-

A large, multi-ring system on the C3-carboxamide nitrogen is well-tolerated and essential for potent activity.

-

The 4-methoxyphenyl group at C4 appears to be a favorable substituent for binding within the VEGFR-2 active site.

As Antimicrobial Agents

The scaffold is a robust template for developing agents against various pathogens.[1][4][16]

Case Study: Antibacterial Activity Derivatives often show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[22] A key strategy involves creating Schiff base derivatives at the C2-amino position.

| Compound ID | C2-Substituent | C4-Substituent | MIC (µg/mL) vs S. aureus[16] | MIC (µg/mL) vs E. coli[16] |

| Ampicillin | (Reference Drug) | - | 100 | 100 |

| 2a | -N=CH-(2-chlorophenyl) | Phenyl | 200 | 250 |

| 2b | -N=CH-(3-nitrophenyl) | Phenyl | 250 | 500 |

| 2c | -N=CH-(4-hydroxyphenyl) | Phenyl | 100 | 200 |

Key Insights:

-

Derivatization of the C2-amine is a viable strategy for generating antibacterial compounds.

-

The electronic properties of the substituent on the Schiff base are important. The electron-donating hydroxyl group (2c) led to better activity against S. aureus than the electron-withdrawing chloro (2a) or nitro (2b) groups.

Conclusion and Future Outlook

The 2-aminothiophene-3-carboxamide core is a remarkably versatile and synthetically accessible scaffold that has proven its value in medicinal chemistry. The structure-activity relationships discussed herein demonstrate a clear rationale for targeted drug design. The C2-amino and C3-carboxamide groups provide crucial hydrogen bonding interactions, while the C4 and C5 positions are key for tuning potency, selectivity, and physicochemical properties.

Future research will likely focus on several exciting areas:

-

Targeting Novel Kinases: As new kinase targets are validated, this scaffold will undoubtedly be explored for novel inhibitor development.[6][23]

-

Addressing Drug Resistance: The synthetic tractability of the core allows for the rapid generation of diverse libraries to overcome acquired resistance mechanisms in both oncology and infectious disease.

-

Expanding into New Therapeutic Areas: Early research points to the potential of these compounds in complex indications like Alzheimer's disease and other neurodegenerative disorders, opening new avenues for exploration.[3][7]

By continuing to apply the principles of rational drug design and leveraging the synthetic versatility of the Gewald reaction, the 2-aminothiophene-3-carboxamide scaffold is poised to deliver the next generation of innovative medicines.

References

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

- Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts.

- Gewald reaction. Wikipedia.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

- Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Deriv